molecular formula C10H11Cl2NO3S B7737795 MFCD01123490

MFCD01123490

Cat. No.: B7737795
M. Wt: 296.17 g/mol
InChI Key: FXDMJQUPJXIPSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound identified as “MFCD01123490” is a chemical substance with unique properties and applications It is used in various scientific research fields, including chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD01123490” involves specific chemical reactions and conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:

Industrial Production Methods

Industrial production of “this compound” often involves scaling up the laboratory synthesis methods. Key factors include:

    Temperature Control: Maintaining optimal temperatures to ensure high yield and purity.

    Concentration Management: Adjusting the concentration of reactants to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

“MFCD01123490” undergoes various chemical reactions, including:

    Oxidation: Reacting with oxidizing agents to form oxidized products.

    Reduction: Reacting with reducing agents to form reduced products.

    Substitution: Replacing one functional group with another under specific conditions.

Common Reagents and Conditions

The reactions of “this compound” typically involve:

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Specific catalysts may be used to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different oxidized forms, while reduction may yield various reduced products.

Scientific Research Applications

“MFCD01123490” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in biological assays and studies to understand cellular processes.

    Medicine: Investigated for potential therapeutic applications and drug development.

    Industry: Utilized in manufacturing processes and quality control.

Mechanism of Action

The mechanism of action of “MFCD01123490” involves its interaction with specific molecular targets and pathways. It may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to its biological effects.

Comparison with Similar Compounds

Similar Compounds

“MFCD01123490” can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of “this compound” lies in its specific chemical structure and properties, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its potential in scientific research distinguish it from other compounds.

Conclusion

“this compound” is a versatile compound with significant potential in various scientific fields. Understanding its synthesis, reactions, and applications can provide valuable insights into its uses and benefits. Its unique properties and wide range of applications make it a valuable compound for further research and development.

Properties

IUPAC Name

4-(2,3-dichloroanilino)-1,1-dioxothiolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO3S/c11-6-2-1-3-7(10(6)12)13-8-4-17(15,16)5-9(8)14/h1-3,8-9,13-14H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDMJQUPJXIPSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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